molecular formula C17H23N3O5S B2976609 N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941940-31-4

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2976609
M. Wt: 381.45
InChI Key: CGEFNQBVPZJKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a tetrahydroquinoline moiety, a tetrahydrofuran moiety, and a methylsulfonyl group . Tetrahydroquinoline is a type of nitrogen-containing heterocycle . Tetrahydrofuran is a commonly used solvent in organic chemistry . Methylsulfonyl is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups . The tetrahydroquinoline and tetrahydrofuran moieties would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the tetrahydroquinoline and tetrahydrofuran moieties, as well as the methylsulfonyl group . These groups could potentially participate in various types of organic reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the tetrahydrofuran moiety could potentially make the compound a good solvent . The methylsulfonyl group could potentially increase the compound’s polarity .

Scientific Research Applications

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

  • A series of compounds, including variations of the core structure of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, were synthesized and evaluated for their PNMT inhibitory potency and selectivity. These compounds showed promise as PNMT inhibitors, suggesting potential applications in treating diseases related to the overproduction of epinephrine, such as certain cardiovascular diseases. Notably, some of these compounds are predicted to penetrate the blood-brain barrier, expanding their therapeutic potential (Grunewald et al., 2005), (Romero et al., 2004).

Synthesis of Densely Functionalized 3,4-dihydroquinolin-2(1H)-ones

  • Research into the cascade halosulfonylation of 1,7-enynes using arylsulfonyl hydrazides and NIS (or NBS) demonstrated an efficient method for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This method showcases the utility of related sulfonyl compounds in facilitating complex chemical transformations, leading to the rapid construction of molecular complexity (Zhu et al., 2016).

Development of Oxidative Stress-Inducing Anticancer Agents

  • Aromatic sulfonamides containing a condensed piperidine moiety, related to the structural framework of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, have been identified as potential oxidative stress-inducing anticancer agents. These compounds induced oxidative stress and glutathione depletion in various cancer cell lines, displaying significant cytotoxic effects. Such research underscores the potential of sulfonyl-containing compounds in cancer therapy (Madácsi et al., 2013).

Amination of sp(3)-Hybridized C-H Bonds

  • A new methodology involving N-sulfonyl oxaziridines, related in functionality to the chemical compound , has been developed for the amination of sp(3)-hybridized C-H bonds. This process facilitates efficient intramolecular cyclization reactions, yielding piperidine and tetrahydroisoquinoline structures. This advancement highlights the role of sulfonyl compounds in synthesizing complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry (Allen et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could potentially involve further studies on its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential biological activity, given the antimicrobial activity observed for similar compounds .

properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-26(23,24)20-8-2-4-12-6-7-13(10-15(12)20)19-17(22)16(21)18-11-14-5-3-9-25-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEFNQBVPZJKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.